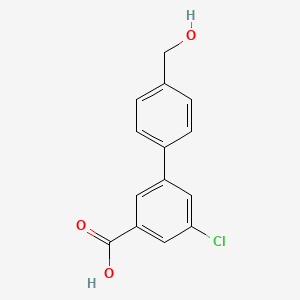

5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid

Overview

Description

5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid: is an organic compound with the molecular formula C14H11ClO3 and a molecular weight of 262.69 g/mol . This compound is characterized by the presence of a chloro group at the 5-position and a hydroxymethyl group at the 4-position of the phenyl ring, which is attached to a benzoic acid moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate substituted benzene derivatives.

Hydroxymethylation: The hydroxymethyl group is introduced via hydroxymethylation reactions, often using formaldehyde and a base such as sodium hydroxide.

Carboxylation: The final step involves the carboxylation of the intermediate compound to form the benzoic acid derivative.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as amines or alkoxides.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as sodium methoxide or ammonia in the presence of a suitable solvent.

Major Products:

Oxidation: 5-Chloro-3-(4-carboxyphenyl)benzoic acid.

Reduction: 5-Hydroxy-3-(4-hydroxymethylphenyl)benzoic acid.

Substitution: 5-Amino-3-(4-hydroxymethylphenyl)benzoic acid.

Scientific Research Applications

Chemistry: 5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound is used to study the effects of chloro and hydroxymethyl groups on biological activity. It serves as a model compound for understanding the interactions of similar structures with biological targets.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs with anti-inflammatory, analgesic, or antimicrobial properties.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the development of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxymethyl groups play a crucial role in binding to these targets, influencing their activity and leading to the desired biological or chemical effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

- 5-Chloro-2-(4-hydroxymethylphenyl)benzoic acid

- 4-Chloro-3-(4-hydroxymethylphenyl)benzoic acid

- 5-Bromo-3-(4-hydroxymethylphenyl)benzoic acid

Comparison: 5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid is unique due to the specific positioning of the chloro and hydroxymethyl groups, which influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications. For example, the presence of a chloro group at the 5-position may enhance its stability and reactivity compared to a bromo group or a different substitution pattern.

Biological Activity

5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid is a compound of significant interest in biological research due to its potential therapeutic applications and unique structural properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro group and a hydroxymethyl group attached to a benzoic acid framework. This unique structure allows for various interactions with biological targets, making it a valuable model for studying similar compounds.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The presence of the chloro and hydroxymethyl groups enhances its binding affinity to these targets, influencing their activity. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit the activity of certain enzymes by binding to their active sites.

- Receptor Modulation : It can modulate receptor signaling pathways, thereby affecting cellular responses.

- Cellular Process Alteration : The compound may influence various cellular processes, leading to anti-inflammatory or antimicrobial effects .

Anti-inflammatory Effects

Research indicates that derivatives of this compound exhibit anti-inflammatory properties. For instance, in a study using an LPS-induced inflammation model in rats, compounds similar to this compound demonstrated significant reductions in pro-inflammatory cytokines such as TNF-α and IL-1β. The mechanism was hypothesized to involve binding to COX-2 and inhibiting NF-κB signaling pathways .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies have indicated that it possesses activity against various bacterial strains, making it a candidate for further development as an antibiotic. The structure-activity relationship (SAR) suggests that modifications in the functional groups can enhance its efficacy against specific pathogens .

Case Studies

-

Anti-inflammatory Study :

- Objective : To evaluate the anti-inflammatory effects of this compound in an LPS-induced rat model.

- Findings : Significant reduction in TNF-α (5.70 ± 1.04 × 10³ pg/mL, p < 0.001) and IL-1β (2.32 ± 0.28 × 10³ pg/mL, p < 0.001) levels were observed post-treatment.

- : The compound may serve as a novel therapeutic agent for COX-related inflammatory diseases .

-

Antimicrobial Study :

- Objective : To assess the antibacterial activity of related benzoic acid derivatives.

- Findings : Compounds exhibited minimum inhibitory concentration (MIC) values as low as 1 μg/mL against Bacillus subtilis and other Gram-positive bacteria.

- : The structural modifications significantly impacted antimicrobial potency, suggesting potential for developing new antibiotics .

Data Table: Biological Activities Summary

Properties

IUPAC Name |

3-chloro-5-[4-(hydroxymethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c15-13-6-11(5-12(7-13)14(17)18)10-3-1-9(8-16)2-4-10/h1-7,16H,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPVCQDOLKHJRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=CC(=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00689117 | |

| Record name | 5-Chloro-4'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00689117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262005-64-0 | |

| Record name | 5-Chloro-4'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00689117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.